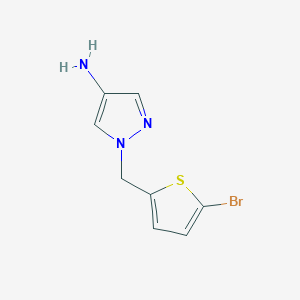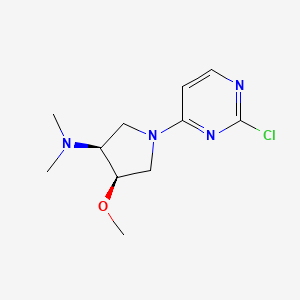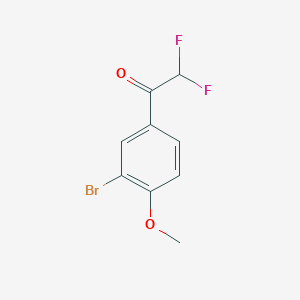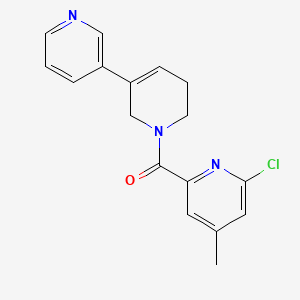
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro and methyl group, and a bipyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 6-chloro-4-methylpyridine and 1,2,5,6-tetrahydro-3,3’-bipyridine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures (0-25°C).
Industrial Production Methods
In an industrial setting, the synthesis of 1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. Solvent recovery and recycling systems are also used to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine depends on its application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways: It can affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine: Unique due to its specific substitution pattern and bipyridine moiety.
6-Chloro-4-methylpyridine: Lacks the bipyridine moiety, making it less complex.
1,2,5,6-Tetrahydro-3,3’-bipyridine: Lacks the chloro and methyl substitutions on the pyridine ring.
Uniqueness
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine is unique due to its combination of a substituted pyridine ring and a bipyridine moiety. This structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H16ClN3O |
|---|---|
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
(6-chloro-4-methylpyridin-2-yl)-(5-pyridin-3-yl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C17H16ClN3O/c1-12-8-15(20-16(18)9-12)17(22)21-7-3-5-14(11-21)13-4-2-6-19-10-13/h2,4-6,8-10H,3,7,11H2,1H3 |
InChI-Schlüssel |
SGXIDSCJNSNVGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)Cl)C(=O)N2CCC=C(C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


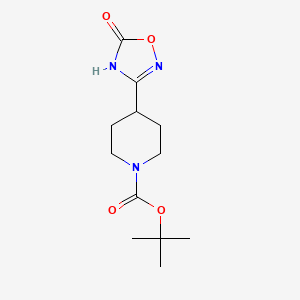
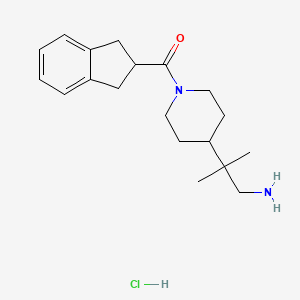
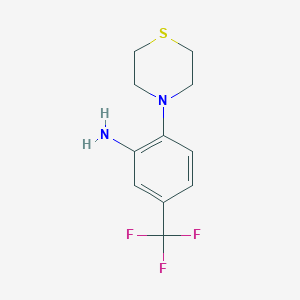
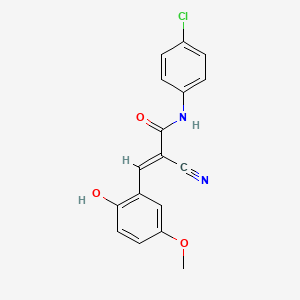

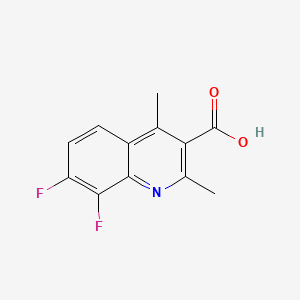
![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
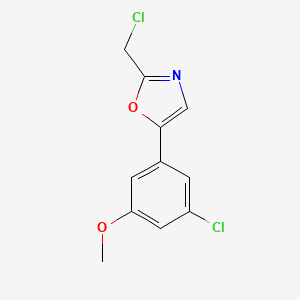
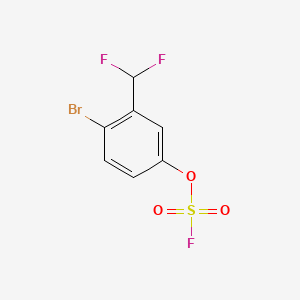
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
